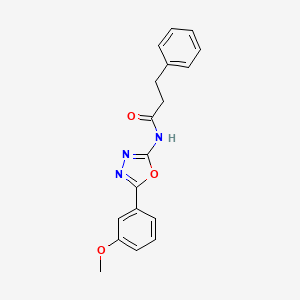

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a compound that belongs to the class of 1,3,4-oxadiazol derivatives. These derivatives are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and anticonvulsant properties. The compound features a 1,3,4-oxadiazol ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This ring is substituted with a methoxyphenyl group and linked to a phenylpropanamide moiety.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazol derivatives typically involves the reaction of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazol ring. For instance, the synthesis of 1,8-bis(4-((5-phenyl-1,3,4-oxadiazol-2-yl)methoxy)-substituted aryl) naphthalene-1,8-dicarboxamide derivatives was achieved using POCl3, resulting in good yields . Similarly, the synthesis of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives was confirmed by NMR and mass spectra .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazol derivatives is often confirmed using techniques such as NMR and X-ray crystallography. For example, the crystal structure studies of novel piperazine derivatives of the 1,3,4-oxadiazol class revealed that they crystallize in the monoclinic crystal system and exhibit intermolecular hydrogen bonds contributing to the crystal packing . These structural analyses are crucial for understanding the reactive sites and the potential for intermolecular interactions.

Chemical Reactions Analysis

The 1,3,4-oxadiazol derivatives can participate in various chemical reactions due to the presence of reactive sites identified by DFT calculations. These sites may be targeted for electrophilic or nucleophilic attack, which can lead to further chemical modifications and the development of new compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazol derivatives are influenced by their molecular structure. The presence of the oxadiazol ring and substituents like the methoxyphenyl group can affect properties such as solubility, melting point, and stability. These properties are essential for the pharmacokinetic profile of the compounds and their suitability as drug candidates. The intermolecular interactions, such as hydrogen bonding, also play a significant role in the crystal packing and, consequently, the solid-state properties of these compounds .

Scientific Research Applications

Synthesis and Medicinal Applications

Antidiabetic Potential

Compounds containing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their in vitro antidiabetic activity, demonstrating significant α-amylase inhibition, which is a therapeutic target for managing diabetes mellitus (Lalpara et al., 2021).

Anticancer Activities

Several studies have designed and synthesized 1,3,4-oxadiazole derivatives, showing moderate to excellent anticancer activities across various cancer cell lines, including breast, lung, prostate, and ovarian cancer. These compounds exhibit their therapeutic potential by inducing cytotoxic effects on cancer cells (Yakantham et al., 2019); (Ravinaik et al., 2021).

Nematocidal Activity

Novel 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their nematocidal activity, showing promising results against Bursaphelenchus xylophilus, a significant pest affecting the forestry industry. This suggests their potential use in developing new nematicides (Liu et al., 2022).

Antimicrobial Agents

The synthesis of 1,3,4-oxadiazole derivatives has also been reported for their antibacterial activity, presenting a new avenue for developing antimicrobial agents effective against various Gram-positive and Gram-negative bacteria (Rai et al., 2009).

Mechanism of Action

Target of Action

Compounds with a 1,3,4-oxadiazole scaffold, like the one , have been found to interact with various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication and transcription, cell cycle progression, and apoptosis .

Mode of Action

1,3,4-oxadiazole derivatives have been shown to inhibit the activity of various enzymes, contributing to their antiproliferative effects . They selectively interact with nucleic acids, enzymes, and globular proteins .

Biochemical Pathways

The inhibition of enzymes like thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase by 1,3,4-oxadiazole derivatives can affect various biochemical pathways, including dna synthesis, histone acetylation, dna topology, telomere maintenance, and nucleotide metabolism .

Result of Action

The inhibition of various enzymes by 1,3,4-oxadiazole derivatives can lead to antiproliferative effects, potentially making them useful for cancer treatment .

properties

IUPAC Name |

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-23-15-9-5-8-14(12-15)17-20-21-18(24-17)19-16(22)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCWGIHIXUNWPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2537846.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(quinolin-8-yl)acetamide](/img/structure/B2537848.png)

![9-Cyclohexyl-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2537851.png)

![3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2537856.png)

![3-(4-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2537858.png)

![2-(2-bromo-5-methoxybenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2537859.png)

![Tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2537864.png)

![3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2537869.png)